![molecular formula C5H9F2NO2 B3246411 3-(Dimethylamino)-2,2-difluoropropanoic acid CAS No. 1781638-68-3](/img/structure/B3246411.png)
3-(Dimethylamino)-2,2-difluoropropanoic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as Dimethylaminopropylamine have been documented. It is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .Scientific Research Applications
Supramolecular Chemistry and Lanthanide Complexes
Lanthanide complexes play a crucial role in fields such as luminescent materials, catalysis, and bioimaging. Researchers have synthesized novel lanthanide complexes using 3-Dimethylamino benzoic acid (3-N,N-DMBA) and 5,5′-dimethyl-2,2′-bipyridine as ligands . These complexes exhibit dimeric structures and have been characterized by X-ray diffraction analysis. Additionally, their thermal stability, decomposition mechanisms, and fluorescence properties have been investigated. The energy transfer mechanism within these complexes is also elucidated.
Polyester Dyeing with Disperse Dyes
Enaminone compounds derived from 3-Dimethylamino-1-arylpropenones have been employed to create novel disperse dyes. These dyes were used to color polyester materials at different dyeing temperatures, both with and without carriers. The resulting disperse colors offer potential applications in textiles and other industries .
Phage-Based Delivery Systems
Bacteriophages (phages) are unique viruses that selectively infect host bacteria. Leveraging their modifiable characteristics, phages serve as innovative, safe, and efficient delivery vectors. Researchers are exploring their applications in drug delivery, gene therapy, and targeted treatments .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-2,2-difluoropropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-8(2)3-5(6,7)4(9)10/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQFAFDNQMKKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.